(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

Description

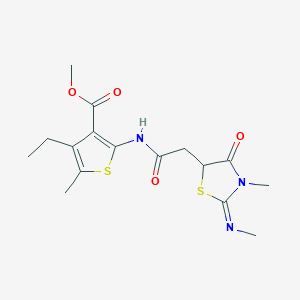

This compound is a multifunctional heterocyclic molecule featuring a thiophene core substituted with an ethyl group (C4), a methyl group (C5), and a carboxylate ester (C3). The acetamido linker at the C2 position connects the thiophene ring to a 3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl moiety. This hybrid structure combines pharmacophoric elements from thiophene and thiazolidinone derivatives, which are known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

The (E)-configuration of the methylimino group in the thiazolidinone ring is critical for its stereoelectronic properties, influencing intermolecular interactions such as hydrogen bonding and π-stacking . The compound’s synthesis likely involves coupling a thiophene-3-carboxylate precursor with a functionalized thiazolidinone intermediate, analogous to methods described for related thiophene-thiazolidinone hybrids .

Properties

IUPAC Name |

methyl 4-ethyl-5-methyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-6-9-8(2)24-13(12(9)15(22)23-5)18-11(20)7-10-14(21)19(4)16(17-3)25-10/h10H,6-7H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZGKLUATZUMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N(C(=NC)S2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate, with the CAS number 937698-74-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 383.5 g/mol. The structure features a thiophene ring, thiazolidinone moiety, and various functional groups that contribute to its biological activity.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study tested several derivatives against common bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Staphylococcus epidermidis | Effective |

| Escherichia coli | Moderate |

| Proteus vulgaris | Moderate |

The results demonstrated that the compound showed comparable efficacy to standard antibiotics like Ciprofloxacin, particularly against Gram-positive bacteria .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Notably, Mannich bases, a class of compounds related to this structure, have shown promising results in inhibiting cancer cell proliferation. The following table summarizes some findings regarding cytotoxicity:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HeLa (Cervical) | 15.0 | More potent than 5-FU |

| HepG2 (Liver) | 12.0 | Comparable to Doxorubicin |

| A549 (Lung) | 18.0 | Less potent than Paclitaxel |

These results indicate that derivatives of (E)-methyl 4-ethyl-5-methyl... can inhibit the growth of various cancer cell lines effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA topoisomerase I, leading to apoptosis in cancer cells.

- Disruption of Cell Membrane Integrity : Certain derivatives can disrupt mitochondrial function and create pores in cell membranes, causing ATP leakage and cell death.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in various therapeutic applications:

- Study on Antibacterial Efficacy : A study published in the Egyptian Journal of Chemistry evaluated the antibacterial effects of thiazolidinone derivatives against multiple strains, demonstrating significant inhibition zones compared to control groups .

- Cytotoxicity Assessment : Research conducted on Mannich bases indicated that modifications in their structure significantly affected their cytotoxicity against cancer cell lines, suggesting a strong structure-activity relationship (SAR) .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

*Estimated based on structural analogs.

Key Differences in Reactivity and Stability

- Thiazolidinone vs. This property may improve crystallinity, as observed in SHELXL-refined structures .

- Substituent Effects : The 4-ethyl and 5-methyl groups on the thiophene ring increase steric bulk compared to simpler methyl or phenyl substituents (e.g., ). This likely reduces solubility in polar solvents but improves membrane permeability.

- Chloroacetamido vs. Methylimino: The chloroacetamido group in confers electrophilicity, enabling nucleophilic substitution reactions, whereas the methylimino group in the target compound stabilizes the thiazolidinone ring through resonance .

Crystallographic and Computational Insights

- Hydrogen-Bonding Networks: The target compound’s acetamido linker and thiazolidinone lactam enable extensive hydrogen bonding, similar to the N–H···O/S interactions observed in . Such networks influence crystal packing and stability .

- Software Utilization : Structures of analogs were solved using SHELX and visualized via WinGX/ORTEP , underscoring the importance of these tools for accurate bond-length and angle analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.